Cycleanine

Vue d'ensemble

Description

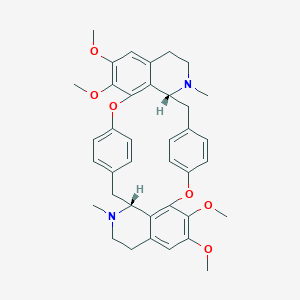

La cycleanine est un alcaloïde bisbenzylisoquinoléine isolé de la plante Stephania. Elle est connue pour ses propriétés d'antagoniste calcique vasculaire sélectif, ce qui en fait un composé intéressant dans divers domaines scientifiques .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La préparation de la cycleanine implique plusieurs étapes. Une méthode consiste à utiliser la tétramine triéthylène comme matière première, qui est raffinée et mise en réaction avec le méthylglyoxal pour obtenir un intermédiaire. Cet intermédiaire subit une fermeture de cycle avec le glyoxal, suivie d'une réduction à l'aide de borohydrure de sodium pour obtenir un intermédiaire cyclisé. Les dernières étapes impliquent une hydrolyse acide et un ajustement du pH pour dissocier la this compound .

Méthodes de Production Industrielle : Une autre méthode consiste à ajouter un solvant, un agent d'expansion de cycle et un catalyseur de liaison acide au produit intermédiaire diimidazoline. La réaction se produit sous une atmosphère de gaz inerte, suivie d'une distillation sous vide, d'un ajout d'eau et d'un catalyseur alcalin, et de réactions supplémentaires pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de Réactions : La cycleanine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Communs :

Oxydation : Implique généralement des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome.

Produits Majeurs : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la Recherche Scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour l'étude des alcaloïdes bisbenzylisoquinoléine.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les voies de signalisation.

Industrie : Utilisée dans le développement de bloqueurs des canaux calciques et d'autres produits pharmaceutiques.

5. Mécanisme d'Action

La this compound exerce ses effets principalement en agissant comme un bloqueur des canaux calciques. Elle inhibe l'afflux d'ions calcium dans les cellules musculaires lisses vasculaires, ce qui entraîne une vasodilatation et une diminution de la pression artérielle. De plus, il a été démontré qu'elle inhibait la poly(ADP-ribose) polymérase-1 (PARP1), une enzyme clé impliquée dans la réparation de l'ADN et la carcinogénèse .

Applications De Recherche Scientifique

Introduction to Cycleanine

This compound is a natural alkaloid derived from the plant Triclisia subcordata, traditionally used in Nigerian herbal medicine for treating malaria. Its chemical structure and biological properties have garnered attention for potential therapeutic applications, particularly in the fields of antimalarial and anticancer treatments. This article explores the applications of this compound, focusing on its efficacy against malaria and its potential as an anticancer agent, supported by comprehensive data and case studies.

In Vitro and In Vivo Efficacy

This compound exhibits significant antiplasmodial activity against Plasmodium falciparum, especially strains resistant to chloroquine. In vitro studies have shown that this compound has a 50% inhibitory concentration (IC50) in the low micromolar range, demonstrating its potential as an effective antimalarial agent.

Key Findings:

- In Vitro Activity : this compound's IC50 values were comparable to those of semisynthetic analogues, indicating its effectiveness against resistant strains .

- In Vivo Studies : In murine models infected with Plasmodium berghei, this compound demonstrated a dose-dependent reduction in parasitemia (the presence of parasites in the blood) and increased mean survival times (MST) compared to untreated controls. The LD50 (lethal dose for 50% of subjects) was determined to be 4.5 g/kg, indicating a favorable safety profile .

Efficacy Data

The following table summarizes the effects of this compound on parasitemia and survival rates in murine malaria models:

| Treatment | Dose (mg/kg/day) | Parasitemia after 96 h (%) | Suppression of Parasitemia (%) | MST (days) |

|---|---|---|---|---|

| Untreated Control | - | 28.3 ± 1.8 | - | 12 |

| This compound | 25 | 15.7 ± 1.8 | 44.7 | 24.7 ± 1.1 |

| This compound | 50 | 3.8 ± 0.7 | 86.5 | 28.2 ± 0.9 |

| Chloroquine | 5 | 2.0 ± 0.8 | 94.0 | 30 |

Metabolic Pathways

This compound undergoes significant metabolic transformations, including hydroxylation, dehydrogenation, and demethylation, which were identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). Twelve novel metabolites were detected post-administration, providing insights into its pharmacokinetics and potential interactions .

Anticancer Applications

Recent studies have investigated the potential of this compound and its derivatives in cancer therapy, particularly against ovarian cancer.

Cytotoxicity Studies

Two analogues of this compound demonstrated enhanced potency against human ovarian cancer cell lines compared to unmodified this compound:

- Cytotoxicity Results : The IC50 values for these analogues ranged from 3.6 µM to 6.3 µM, significantly lower than that of this compound itself, which had an IC50 between 7 µM and 14 µM .

Summary of Findings

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | 7 - 14 | OVCAR-8 |

| Analogue A | 3.6 - 5.2 | A2780 |

| Analogue B | 5.6 - 6.3 | IGROV-1 |

Mécanisme D'action

Cycleanine exerts its effects primarily by acting as a calcium channel blocker. It inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. Additionally, it has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP1), a key enzyme involved in DNA repair and carcinogenesis .

Comparaison Avec Des Composés Similaires

La cycleanine est similaire à d'autres alcaloïdes bisbenzylisoquinoléine tels que la cépharanthine, la fangchinoline et la tétrandrine. Elle est unique par ses propriétés d'antagoniste calcique sélectif et son potentiel en tant qu'inhibiteur de la PARP1 . Ces caractéristiques en font un composé précieux pour la poursuite de la recherche et du développement dans divers domaines scientifiques.

Activité Biologique

Cycleanine is a BBIQ (berberine-type) alkaloid predominantly found in Triclisia subcordata, a plant traditionally used in Nigerian medicine for treating malaria. Recent research has focused on its biological activity, particularly its antimalarial properties. This article reviews the findings from various studies, highlighting this compound's efficacy, safety profile, metabolic pathways, and potential for further development.

Antimalarial Efficacy

This compound has demonstrated significant antimalarial activity in both in vitro and in vivo studies. It has been tested against various strains of Plasmodium, including P. falciparum and P. berghei.

In Vitro Studies

In vitro assessments of this compound's antiplasmodial activity revealed that it exhibits low micromolar concentrations with a 50% inhibitory concentration (IC50) comparable to other known antimalarials. The efficacy was measured using a SYBR green fluorescence assay against chloroquine-resistant strains of P. falciparum. Notably, two semisynthetic analogues of this compound showed improved potency and selectivity compared to the parent compound .

In Vivo Studies

This compound's in vivo efficacy was evaluated using murine models infected with P. berghei. The results indicated that this compound significantly suppressed parasitemia and increased mean survival times (MST) when administered at doses of 25 mg/kg and 50 mg/kg.

Table 1: In Vivo Antimalarial Activity of this compound

| Treatment | Dose (mg/kg/day) | Parasitemia after 96h (%) | Suppression of Parasitemia (%) | MST (days) |

|---|---|---|---|---|

| Untreated Control | - | 28.3 ± 1.8 | - | 12 |

| This compound | 25 | 15.7 ± 1.8 | 44.7 | 24.7 ± 1.1 |

| This compound | 50 | 3.8 ± 0.7 | 86.5 | 28.2 ± 0.9 |

| Chloroquine | 5 | 2.0 ± 0.8 | 94.0 | 30 |

Values are expressed as mean ± SEM (n = 6 in each group). Significant differences relative to untreated control are indicated (p < 0.001) .

Safety Profile

The acute median lethal dose (LD50) of this compound was determined to be approximately 4.5 g/kg in mice, indicating a promising safety profile for further exploration in therapeutic contexts .

Metabolism and Pharmacokinetics

Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential. Recent studies utilized high-performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) to identify metabolites formed after administration.

Metabolic Pathways

This compound undergoes several metabolic transformations, including:

- Hydroxylation

- Dehydrogenation

- Demethylation

Twelve novel metabolites were detected post-administration, providing insights into its pharmacokinetics and potential interactions within biological systems .

Case Studies and Clinical Implications

While comprehensive clinical studies on this compound are still limited, the existing data suggest its potential as a lead compound for developing new antimalarial therapies, especially given the increasing resistance to conventional treatments like chloroquine.

Future Directions

Further research is warranted to:

- Explore the full spectrum of biological activities beyond antimalarial effects.

- Investigate the mechanisms underlying its pharmacological effects.

- Assess long-term safety and efficacy in human subjects.

Propriétés

IUPAC Name |

(11R,26R)-4,5,19,20-tetramethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-17-15-25-21-31(41-3)35(43-5)37-33(25)29(39)19-23-7-11-28(12-8-23)46-38-34-26(22-32(42-4)36(38)44-6)16-18-40(2)30(34)20-24-9-13-27(45-37)14-10-24/h7-14,21-22,29-30H,15-20H2,1-6H3/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOXEUSGZWSCQL-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199740 | |

| Record name | Cycleanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-94-5 | |

| Record name | (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,6,17,18-tetramethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-[1,10]dioxacyclooctadecino[2,3,4-ij:11,12,13-i'j′]diisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycleanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycleanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLEANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8R5T4KQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.